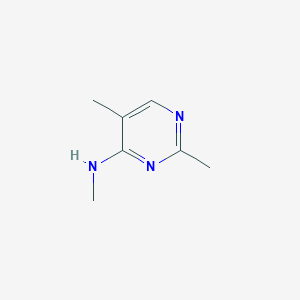

N,2,5-Trimethylpyrimidin-4-amine

Beschreibung

N,2,5-Trimethylpyrimidin-4-amine is a pyrimidine derivative featuring methyl substituents at the 2-, 5-, and 4-amino positions. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science. The methyl groups in this compound confer distinct electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions.

Eigenschaften

Molekularformel |

C7H11N3 |

|---|---|

Molekulargewicht |

137.18 g/mol |

IUPAC-Name |

N,2,5-trimethylpyrimidin-4-amine |

InChI |

InChI=1S/C7H11N3/c1-5-4-9-6(2)10-7(5)8-3/h4H,1-3H3,(H,8,9,10) |

InChI-Schlüssel |

XBQHHKVUQMLHJZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(N=C1NC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Oxidative Annulation: This method involves the reaction of anilines, aryl ketones, and dimethyl sulfoxide as a methine equivalent, promoted by potassium persulfate, to form 4-arylpyrimidines.

Three-Component Coupling Reaction: Zinc chloride catalyzes the coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate to produce 4,5-disubstituted pyrimidine derivatives.

Industrial Production Methods: Industrial production methods for N,2,5-Trimethylpyrimidin-4-amine typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N,2,5-Trimethylpyrimidin-4-amine can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like chlorine and bromine are often used in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of N,2,5-Trimethylpyrimidin-4-amine.

Reduction: Reduced forms of the compound.

Substitution: Various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

N,2,5-Trimethylpyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of N,2,5-Trimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Vergleich Mit ähnlichen Verbindungen

N-(2,5-Dimethoxyphenyl)-5-nitro-6-[2-(4-nitrophenyl)hydrazino]pyrimidin-4-amine (Compound A, )

- Substituents: Dimethoxyphenyl, nitro, and hydrazino groups.

- Electronic Effects :

- Methoxy groups are electron-donating (+M effect), enhancing electron density on the pyrimidine ring.

- Nitro groups (-I, -M effects) reduce electron density, increasing electrophilicity at the 5- and 6-positions.

- Reactivity: The nitro groups and hydrazino moiety make Compound A highly reactive in nucleophilic substitution and redox reactions, unlike N,2,5-Trimethylpyrimidin-4-amine, which lacks such polar functional groups.

5-[(3,5-Dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine (Compound B, )

- Substituents: Dichlorophenyl, phenyl, and chloroanilino groups.

- Electronic Effects :

- Chlorine atoms (-I effect) withdraw electron density, while phenyl groups enable π-π stacking.

- Reactivity: The dichlorophenyl groups enhance halogen bonding and intermolecular interactions, critical in crystal packing (as shown in its reported crystal structure) .

Solubility and Physicochemical Properties

- Key Insight : The absence of polar groups in N,2,5-Trimethylpyrimidin-4-amine likely improves its lipophilicity compared to Compounds A and B, making it more suitable for applications requiring membrane permeability.

Biologische Aktivität

N,2,5-Trimethylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes current knowledge on its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

N,2,5-Trimethylpyrimidin-4-amine is characterized by its pyrimidine ring with three methyl groups at the 2, 5, and 4 positions. This unique substitution pattern influences its reactivity and biological properties.

The biological activity of N,2,5-Trimethylpyrimidin-4-amine primarily involves interactions with various enzymes and proteins:

- Enzyme Inhibition : The compound inhibits the expression and activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha (TNF-α) .

- Cell Cycle Regulation : It interacts with cyclin-dependent kinases (CDKs), leading to altered cell cycle progression and apoptosis in cancer cells .

Biological Activities

Research indicates that N,2,5-Trimethylpyrimidin-4-amine exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens.

- Anticancer Properties : Studies demonstrate its ability to inhibit cell proliferation in cancer cell lines and induce apoptosis .

- Anti-inflammatory Effects : It may reduce inflammation by inhibiting specific signaling pathways .

Case Studies

-

In Vitro Studies :

- A study evaluated the compound's effects on cancer cell lines, revealing significant inhibition of proliferation at concentrations as low as 10 µM. The mechanism involved modulation of gene expression related to apoptosis .

- Animal Models :

Data Tables

| Biological Activity | Observed Effect | IC50 Value (µM) |

|---|---|---|

| Anticancer (cell lines) | Inhibition of proliferation | 10 |

| Anti-inflammatory | Reduction of TNF-α levels | 15 |

| Antimicrobial | Inhibition of bacterial growth | Varies |

Comparative Analysis

N,2,5-Trimethylpyrimidin-4-amine can be compared with other similar pyrimidine derivatives to highlight its unique properties:

| Compound Name | Structure Characteristics | Notable Activity |

|---|---|---|

| N,2,5-Trimethylpyrimidin-4-amine | Three methyl groups | Anticancer, anti-inflammatory |

| 6-Chloro-N,N-dimethylpyrimidin-4-amine | Chlorine substitution | Antimicrobial |

| 2-Chloro-N,N,5-trimethylpyrimidin-4-amine | Chlorine at position 2 | Lesser anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.